molecular formula C18H14N4OS3 B2706876 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 670273-00-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2706876
CAS RN: 670273-00-4
M. Wt: 398.52
InChI Key: XGVMGRUJKDZTTM-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential biological activities . They have been synthesized and screened for their inherent antibacterial potential .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as IR, 1H NMR, Mass, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles and 1,3,4-oxadiazoles with acid chlorides .

Scientific Research Applications

Antibacterial Agents

BT derivatives have been explored for their antibacterial activity. In a study by Gurram and Azam, novel N’-arylamides containing the benzothiazole moiety were synthesized and evaluated for their antibacterial potential . Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus strains. Among these, C13, which possesses a thiophene ring attached to the benzothiazole via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022. Its bactericidal activity was confirmed, making it a potential candidate for antibacterial drug development.

Antitubercular Compounds

Recent synthetic developments have focused on benzothiazole-based antitubercular agents. While specific studies on BTMA are scarce, its structural features warrant investigation in this context . Further research could explore its potential as an antitubercular compound.

Medicinal Chemistry

The benzothiazole scaffold plays a crucial role in medicinal chemistry. BT derivatives have been explored for various therapeutic applications, including anticancer, anticonvulsant, antihypertensive, and anti-inflammatory activities. While BTMA’s precise pharmacological profile awaits detailed investigation, its potential as a scaffold for drug design merits further exploration.

Future Directions

Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide”, could be further explored for their potential biological activities. More research could be conducted to understand their mechanism of action, safety profile, and physical and chemical properties .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-21-22-18(25-11)24-10-16(23)19-13-6-4-5-12(9-13)17-20-14-7-2-3-8-15(14)26-17/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVMGRUJKDZTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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